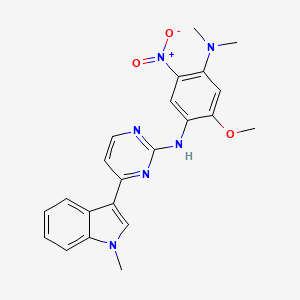
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is a synthetic compound that belongs to the class of nitrosamines. It is structurally related to osimertinib, a well-known tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The modification in its structure involves the removal of the dimethylaminoethyl group and the addition of a nitro group, which potentially alters its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves several steps:
Starting Material: The synthesis begins with the precursor molecule, which is a derivative of osimertinib.
N-Methylation: The precursor undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Desacryloylation: The final step involves the removal of the acryloyl group through hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and nitrosonium intermediates.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso and nitrosonium compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular pathways and its interaction with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to osimertinib.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves its interaction with specific molecular targets, such as tyrosine kinases. The nitro group may enhance its binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodimethylamine: A simple nitrosamine with hepatotoxic and carcinogenic properties.
N-Nitrosodiethylamine: Another nitrosamine known for its carcinogenic effects.
N-Nitrosodiisopropylamine: Similar in structure and function, with potential toxicological effects.
Uniqueness
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is unique due to its structural modification from osimertinib, which may confer distinct biological activities and therapeutic potential. The presence of the nitro group and the removal of the acryloyl group differentiate it from other nitrosamines and related compounds.
Eigenschaften
Molekularformel |
C22H22N6O3 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
InChI-Schlüssel |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


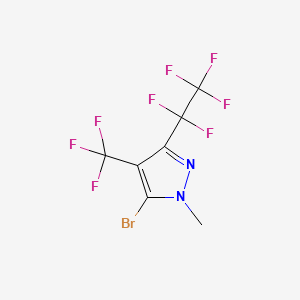
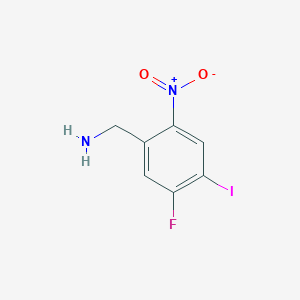


![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
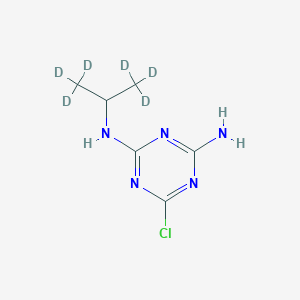
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
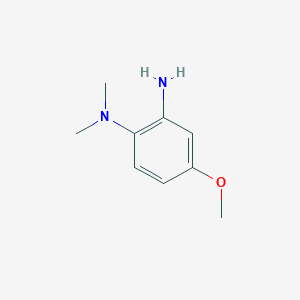
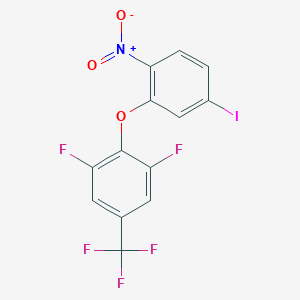

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
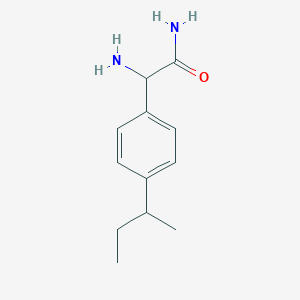
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
